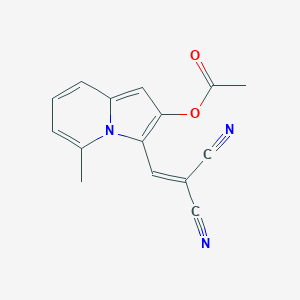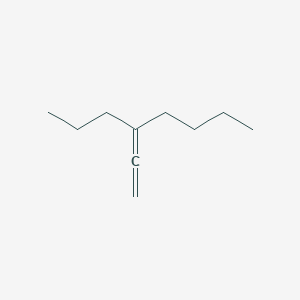
Sodium 2,3-dimethyl-4-sulfophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,3-dimethyl-4-sulfophenolate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of 2,3-dimethyl-4-sulfophenol, characterized by its phenolic structure with methyl and sulfonate substituents. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-dimethyl-4-sulfophenolate typically involves the sulfonation of 2,3-dimethylphenol. The reaction is carried out by treating 2,3-dimethylphenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the sulfonate group.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity. The process involves the same fundamental steps of sulfonation and neutralization but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,3-dimethyl-4-sulfophenolate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced sulfonate derivatives.
Substitution: Formation of substituted phenolic compounds.
Applications De Recherche Scientifique
Sodium 2,3-dimethyl-4-sulfophenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and as an additive in detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of Sodium 2,3-dimethyl-4-sulfophenolate involves its interaction with specific molecular targets. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The phenolic structure enables it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Similar Compounds:
- Sodium 2,4-dimethyl-5-sulfophenolate
- Sodium 3,5-dimethyl-4-sulfophenolate
- Sodium 2,3-dimethyl-4-sulfonate
Comparison: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of solubility, stability, and reactivity, making it suitable for specialized applications in various fields.
Propriétés
| 84962-62-9 | |
Formule moléculaire |
C8H9NaO4S |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
sodium;2,3-dimethyl-4-sulfophenolate |
InChI |
InChI=1S/C8H10O4S.Na/c1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h3-4,9H,1-2H3,(H,10,11,12);/q;+1/p-1 |
Clé InChI |
KCLXLLAPJAGRPP-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1C)S(=O)(=O)O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)

![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
